N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide is a synthetic organic compound that features a thiophene ring substituted with a benzoyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the reaction of the benzoylated thiophene with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The benzoyl and fluorobenzamide moieties can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Tiaprofenic Acid: An aromatic ketone with a thiophene ring substituted at C-2 by benzoyl and at C-4 by a 1-carboxyethyl group.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide is unique due to the presence of both a benzoyl group and a fluorobenzamide moiety, which can provide distinct chemical and biological properties compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARJPWNFDMKCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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